N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic organic compound featuring a 4-phenylpiperazine-1-carboxamide core linked via an ethyl spacer to a 4-fluorophenylamino-oxo moiety.
Properties
Molecular Formula |
C19H21FN4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(4-fluoroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H21FN4O2/c20-15-6-8-16(9-7-15)22-18(25)14-21-19(26)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,26)(H,22,25) |
InChI Key |
XNQMXJTVZLQCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Fluorophenyl Positional Isomers
- N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (): This compound differs from the target molecule by the placement of the fluorine atom on the phenyl ring (3-fluoro vs. 4-fluoro). However, specific biological data for this isomer are unavailable .
Heterocyclic Core Modifications
- N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) (): Replacing the oxoethyl group with a quinazolinone-linked methyl group introduces a planar heterocyclic system. This modification reduces flexibility and may enhance π-π stacking interactions. A3 exhibits a melting point of 196.5–197.8 °C and a 57.3% synthesis yield, suggesting moderate stability under synthetic conditions .
- 4-(3-(2-Fluoro-3-oxo-benzo[b]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54) (): Incorporation of a benzooxazinone moiety introduces additional hydrogen-bonding sites. The compound’s ¹H NMR spectrum shows a distinctive doublet for the CHF group (δ 6.04, J = 51.8 Hz), absent in the target molecule. Its 60% yield indicates efficient coupling chemistry .
Functional Group Replacements
Sulfonamide vs. Carboxamide Derivatives
- This compound, part of a series with yields spanning 45–58%, demonstrates the impact of sulfonamide groups on synthetic accessibility .
Physical and Spectral Comparisons
Melting Points and Yields
The higher melting point of A3 compared to sulfonamide derivatives (e.g., 6l) may reflect stronger crystal packing due to the quinazolinone system .
NMR Spectral Features
- Target Compound : Expected signals include a singlet for the oxoethyl carbonyl (δ ~165–170 ppm in ¹³C NMR) and aromatic protons for the 4-fluorophenyl group (δ ~7.0–7.5 ppm in ¹H NMR).
- Compound 54 : Displays a unique ¹H NMR signal for the CHF group (δ 6.04, J = 51.8 Hz) and a carbonyl resonance at δ 168.77 ppm, distinguishing it from the target .
Biological Activity
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has gained attention for its potential biological activities, particularly in pharmacological applications. The compound features a piperazine ring, an amide functional group, and a carbonyl moiety, which contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This structure indicates the presence of a fluorine atom on the phenyl ring, which is known to enhance the compound's lipophilicity and potentially its binding affinity to biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antidepressant and antipsychotic agent . The unique combination of structural features suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways.
- Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .
- Dopamine Receptor Modulation : The piperazine moiety is often associated with dopaminergic activity, indicating potential antipsychotic properties .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of compounds structurally similar to this compound. For instance, BS230 showed promising results against cancer cell lines, comparable to established chemotherapeutics like doxorubicin . This suggests that further exploration of this compound could yield significant findings in cancer research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
